molecular formula C20H17N7O3 B2976637 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1795455-01-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2976637
M. Wt: 403.402
InChI Key: PJZMUHHRHWSOQM-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Tetrahydrobenzofurans and Dioxirane Oxidation : One study describes the synthesis of tetrahydrobenzofuran derivatives via Weitz−Scheffer oxidation and their subsequent conversion into cyclohexane-diones through dimethyldioxirane oxidation. This research demonstrates the potential of utilizing complex benzodioxin structures for synthesizing novel organic compounds with potentially unique chemical properties (Lévai et al., 2002).

Catalyst-Free Synthesis

  • Catalyst-Free Synthesis of Benzamide Derivatives : Another study reports the catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition, highlighting a method that could be applicable for synthesizing compounds with similar structural features, emphasizing the efficiency and mild conditions of the synthesis process (Liu et al., 2014).

Heterocyclic Synthesis

  • Heterocyclic Synthesis Using Thiophenylhydrazonoacetates : Research focused on synthesizing various heterocyclic derivatives from benzo[b]thiophen-2-yl-hydrazonoesters demonstrates the versatility of these compounds in generating a wide array of heterocyclic structures, which could be relevant for the development of pharmaceuticals or other organic materials (Mohareb et al., 2004).

Antibacterial Agents

  • Design and QSAR Studies of Antibacterial Agents : A study on the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of benzothiazolyl substituted pyrazol-5-ones as antibacterial agents showcases the potential medical applications of structurally similar compounds. This research might indicate the utility of the compound for developing new antimicrobials (Palkar et al., 2017).

Supramolecular Structures

  • Formation of Supramolecular Structures : The study on energetic multi-component molecular solids formed from tetrafluoroterephthalic acid and various aza compounds through hydrogen bonds and weak intermolecular interactions showcases the potential of such compounds in forming complex structures, which could have implications in materials science and molecular engineering (Wang et al., 2014).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O3/c28-20(14-4-3-5-16(8-14)27-13-21-24-25-27)23-15-9-22-26(10-15)11-17-12-29-18-6-1-2-7-19(18)30-17/h1-10,13,17H,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZMUHHRHWSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide

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